molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No.: B3021509
CAS No.: 3743-28-0
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2 It is a member of the benzanilide family, characterized by the presence of a benzamide group attached to a hydroxyphenyl moiety

Mechanism of Action

Mode of Action

It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding

Biochemical Pathways

It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.

Pharmacokinetics

Information on the compound’s bioavailability is also lacking

Result of Action

Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence this compound’s action is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxyphenyl)benzamide can be synthesized through the reaction of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as palladium or ruthenium, can enhance the regioselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(3-Hydroxyphenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzanilide
  • 4-Hydroxy-N-phenylbenzamide
  • 2-Hydroxy-N-phenylbenzamide

Uniqueness

N-(3-Hydroxyphenyl)benzamide is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and interaction with biological targets .

Properties

IUPAC Name

N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOBHNBCHZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190876
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-28-0
Record name Benzamide, N-(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-aminophenol (1.0 g) and benzoyl chloride (644 mg) as starting materials, the title compound (573 mg) was obtained in the same manner as that of Reference Example 18.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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